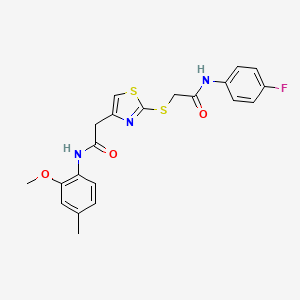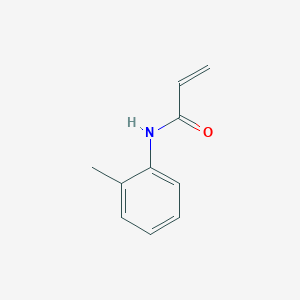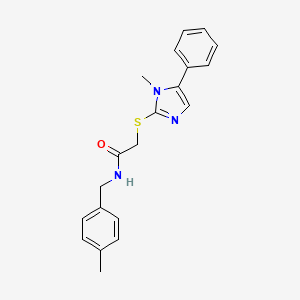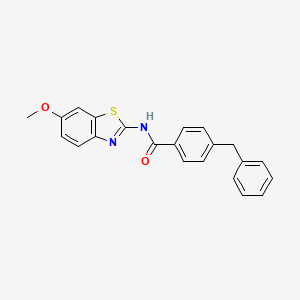![molecular formula C13H14N6O B2641721 N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1355801-64-7](/img/structure/B2641721.png)
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a cyanopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-(1H-1,2,3,4-tetrazol-1-yl)benzyl chloride can be prepared by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
-
Introduction of the Cyanopropyl Group: : The cyanopropyl group can be introduced through a nucleophilic substitution reaction. For example, 1-bromopropane can react with sodium cyanide to form 1-cyanopropane.
-
Coupling Reaction: : The final step involves coupling the tetrazole derivative with the cyanopropyl derivative. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyanopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability. Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide largely depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The cyanopropyl group can enhance lipophilicity, improving cell membrane permeability and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: can be compared with other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-11(8-14)16-13(20)7-10-3-5-12(6-4-10)19-9-15-17-18-19/h3-6,9,11H,2,7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUIDUPQVWKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2641641.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)


![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)
![4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate](/img/structure/B2641655.png)


![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)

